molecular formula C8H13NO2 B232013 trans-4,4-Dimethyl-2-hexene CAS No. 19550-83-5

trans-4,4-Dimethyl-2-hexene

Cat. No.: B232013
CAS No.: 19550-83-5
M. Wt: 112.21 g/mol
InChI Key: OQEVAISXHCRQGF-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4,4-Dimethyl-2-hexene (CAS Registry Number: 19550-83-5) is an aliphatic alkene of high interest in organic chemistry and materials science research. This compound, with the molecular formula C 8 H 16 and a molecular weight of 112.21 g/mol, is characterized by its trans (E) configuration about the double bond and a geminal dimethyl group at the fourth carbon . Researchers value this compound as a building block or intermediate in synthetic organic chemistry, particularly for studying stereoselective reactions and developing new catalytic methodologies due to its defined stereochemistry and structural features. Its physical properties include a density of 0.727 g/cm³ and a boiling point of approximately 106°C at 760 mmHg . The compound has a flash point of 8.4°C and a calculated vapor pressure of 33.6 mmHg at 25°C, indicating high volatility and flammability, which requires appropriate safety handling in a laboratory setting . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19550-83-5

Molecular Formula

C8H13NO2

Molecular Weight

112.21 g/mol

IUPAC Name

(E)-4,4-dimethylhex-2-ene

InChI

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5,7H,6H2,1-4H3/b7-5+

InChI Key

OQEVAISXHCRQGF-FNORWQNLSA-N

SMILES

CCC(C)(C)C=CC

Isomeric SMILES

CCC(C)(C)/C=C/C

Canonical SMILES

CCC(C)(C)C=CC

Origin of Product

United States

Significance As a Model Alkene System for Mechanistic Investigations

The structure of trans-4,4-dimethyl-2-hexene, featuring a trans-configured double bond and a bulky tert-butyl group, makes it an excellent model system for probing the mechanisms of various organic reactions. The steric hindrance provided by the tert-butyl group can influence the stereochemical and regiochemical outcomes of reactions, offering valuable insights into reaction pathways.

In the realm of atmospheric chemistry, the reactivity of volatile organic compounds (VOCs) is a critical area of study. The gas-phase reactions of alkenes with atmospheric oxidants like ozone and hydroxyl radicals are complex processes that contribute to the formation of secondary organic aerosols and other atmospheric pollutants. The reaction of this compound has been included in chemical mechanisms used for VOC reactivity assessment. ucr.edu These models aim to predict the atmospheric behavior of a wide range of organic compounds. ucr.edu

Furthermore, the thermodynamic properties of this compound, along with its isomers, have been subjects of detailed study. nist.govnist.gov The standard enthalpy of formation, entropy, and Gibbs energy of formation have been calculated and tabulated, providing fundamental data for understanding its stability and reactivity in comparison to other alkenes. nist.govnist.gov This information is crucial for predicting equilibrium constants and the feasibility of various chemical transformations. nist.gov

Context Within Alkene Chemistry and Hydrocarbon Reactivity Studies

Established Synthetic Routes: Dehydration of Alcohols and Alkene Dimerization-Isomerization

Traditional methods for alkene synthesis remain relevant for their scalability and cost-effectiveness. The primary established routes that can be applied to the synthesis of 4,4-dimethyl-2-hexene involve elimination reactions of alcohols and the dimerization of smaller olefin units followed by isomerization.

Dehydration of Alcohols The acid-catalyzed dehydration of alcohols is a fundamental method for introducing carbon-carbon double bonds. libretexts.org In this approach, an alcohol is heated in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to eliminate a molecule of water. libretexts.org The reaction typically proceeds through an E1 or E2 mechanism, depending on the structure of the alcohol substrate. libretexts.orglibretexts.org

For the synthesis of 4,4-dimethyl-2-hexene, the logical precursor would be 4,4-dimethyl-2-hexanol or 4,4-dimethyl-3-hexanol. The dehydration of a secondary alcohol like 4,4-dimethyl-2-hexanol would proceed via a carbocation intermediate (E1 mechanism). libretexts.org This process can lead to a mixture of products, including the desired 4,4-dimethyl-2-hexene and the terminal alkene 4,4-dimethyl-1-hexene (B158901). According to Zaitsev's rule, the more substituted (and thus more stable) alkene is generally the major product, which would favor the formation of 4,4-dimethyl-2-hexene. The trans isomer is often thermodynamically favored over the cis isomer due to reduced steric strain. libretexts.org However, the E1 pathway's carbocation intermediate introduces the risk of rearrangements, although in this specific substrate, a rearrangement would not lead to a more stable carbocation. libretexts.org

Alkene Dimerization-Isomerization The dimerization and oligomerization of light alkenes like propylene (B89431) and butenes are large-scale industrial processes used to produce higher olefins. mdpi.com These reactions are typically catalyzed by transition metal complexes, such as those based on nickel or zirconium, or by solid acid catalysts like zeolites. mdpi.comscholarsportal.info A plausible, albeit complex, route to the 4,4-dimethylhexene skeleton involves the dimerization of propylene. This reaction can produce a variety of C₆ isomers, primarily methylpentenes. Subsequent skeletal isomerization of these dimers over an acid catalyst could potentially yield the 4,4-dimethylhexene structure, although controlling selectivity for the desired isomer is a significant challenge.

A more targeted approach involves the hydrovinylation of an alkene, which is the cross-dimerization of an alkene with ethylene. wiley-vch.de For instance, the hydrovinylation of 3,3-dimethyl-1-butene (B1661986) could theoretically produce 4,4-dimethyl-2-hexene. The reaction mechanism for transition metal-catalyzed dimerization often involves the formation of a metal hydride active species, which inserts an alkene molecule, followed by a second insertion and subsequent β-hydride elimination to release the dimer and regenerate the catalyst. mdpi.com

Catalytic Strategies in Stereoselective Synthesis

Achieving high stereoselectivity for the trans isomer is critical. Modern catalytic methods offer precise control over the geometry of the double bond, primarily through two powerful strategies: the stereospecific reduction of alkynes and the isomerization of alkenes.

Dissolving Metal Reduction of Alkynes A classic and highly effective method for producing trans-alkenes is the reduction of an internal alkyne using an alkali metal, typically sodium, in liquid ammonia (B1221849) at low temperatures (e.g., -78 °C). jove.combyjus.com For the synthesis of this compound, the required starting material would be 4,4-dimethyl-2-hexyne .

The mechanism of this dissolving metal reduction is stereospecific. jove.com It begins with the addition of a solvated electron from the sodium metal to the alkyne's triple bond, forming a vinylic radical anion. khanacademy.org This intermediate can exist in either a cis or trans configuration, but the trans form, which places the bulky alkyl groups on opposite sides of the double bond, is sterically favored and more stable. byjus.com The radical anion is then protonated by the ammonia solvent to yield a vinylic radical. A second electron transfer from another sodium atom creates a vinylic anion, which is subsequently protonated by ammonia to give the final trans-alkene product with high stereochemical purity. jove.comkhanacademy.org

Catalytic Isomerization of Alkenes Another powerful strategy is the catalytic isomerization of a kinetic alkene product to the more thermodynamically stable trans isomer. nih.gov A plausible synthetic sequence would be the initial synthesis of 4,4-dimethyl-1-hexene (e.g., via a Wittig reaction or Grignard reaction followed by dehydration), which is then isomerized. Transition metal catalysts, particularly those based on palladium, nickel, and iridium, are effective for this transformation. nih.govresearchgate.net

Recent studies have shown that nickel complexes featuring N-heterocyclic carbene (NHC) ligands can catalyze the isomerization of terminal olefins to internal trans alkenes with excellent selectivity. nih.govdntb.gov.ua The mechanism is believed to proceed via a branched-selective Heck-type reaction followed by a trans-selective 1,3-hydrogen shift. nih.gov Similarly, palladium(II) catalysts have been used to efficiently isomerize cis-arylalkenes to their more stable trans isomers, a principle that applies to alkyl-substituted alkenes as well. researchgate.net

Process Optimization for Yield and Isomeric Purity

Optimizing any synthetic route is crucial for maximizing the yield of the desired product and ensuring its isomeric purity. appliedcatalysts.com This involves the careful control of reaction parameters such as temperature, solvent, catalyst type, and concentration.

For the established methods, optimization is key to overcoming their inherent limitations. In alcohol dehydration, for example, using a milder acid like phosphoric acid over sulfuric acid and controlling the temperature can minimize charring and prevent unwanted carbocation rearrangements, thereby increasing the yield of the desired alkene. libretexts.org

In catalytic stereoselective synthesis, the choice of catalyst and conditions directly impacts both yield and purity.

Synthetic Method Parameter to Optimize Objective and Rationale Analogous System Example / Finding
Alkyne Reduction Reaction TemperatureMaintain low temperature (-78 °C to -33 °C) to keep ammonia liquid and control reactivity. jove.comStandard procedure for Na/NH₃ reductions.
Alkyne Reduction Proton SourceFor terminal alkynes, an external proton source (e.g., ammonium (B1175870) sulfate) is added to prevent acetylide formation and consume the starting material. jove.comNot strictly necessary for internal alkynes like 4,4-dimethyl-2-hexyne.
Alkene Isomerization Catalyst LigandThe steric and electronic properties of the ligand (e.g., phosphines, NHCs) on the metal center (Pd, Ni) are crucial for selectivity. nih.govresearchgate.netN-heterocyclic carbene-NiI catalysts give excellent regio- and stereoselectivities for trans products. nih.gov
Alkene Isomerization SolventSolvent can influence catalyst stability and activity.Ethanol has been used as a solvent for Pd-catalyzed isomerizations. researchgate.net
Alkene Isomerization TemperatureHigher temperatures can favor the thermodynamically more stable trans product but may also lead to side reactions.Reactions are often run at temperatures from 40-70 °C to achieve equilibrium. researchgate.net

Post-synthesis purification is the final step to ensure high isomeric purity. While fractional distillation can be used if the boiling points of the cis and trans isomers are sufficiently different, a more effective laboratory method for separating stubborn isomer mixtures is column chromatography using silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). The silver ions form transient π-complexes with the alkenes, and the differing stability of these complexes for cis and trans isomers allows for their chromatographic separation.

Emerging Synthetic Approaches

The field of organic synthesis is continually evolving, with new methods offering greater efficiency, selectivity, and functional group tolerance. numberanalytics.comchemistryworld.com Several emerging strategies hold promise for the synthesis of sterically hindered trans-alkenes like this compound.

Alkene Metathesis Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the formation of carbon-carbon double bonds. chim.it Cross-metathesis between two different alkenes, catalyzed by well-defined ruthenium (e.g., Grubbs catalysts) or molybdenum complexes, could provide a direct route to this compound. caltech.edu A potential disconnection would involve the reaction of 3,3-dimethyl-1-butene with propene .

The challenge in cross-metathesis is controlling the selectivity to favor the desired cross-product over homodimers of the starting materials. Second-generation Grubbs catalysts show high activity and can be used to form trisubstituted olefins. caltech.edu Recent work has also demonstrated the use of 2,5-dimethyl-2,4-hexadiene (B125384) as a liquid surrogate for isobutylene (B52900) in cross-metathesis reactions to install isobutylenyl groups, showcasing the power of this method for creating sterically congested alkenes. nih.gov

Modern Catalytic Hydroalkylation As an alternative to the classic dissolving metal reduction of alkynes, modern hydroalkylation methods are emerging. A recently developed method employs a cooperative copper and nickel catalyst system to couple terminal alkynes with alkyl iodides, affording E-alkenes with high stereospecificity and anti-Markovnikov selectivity. nih.gov This approach could potentially be adapted to synthesize the target molecule from a suitable alkyne and alkyl halide precursor.

Photocatalytic and Electrocatalytic Methods Photoredox and electrocatalytic strategies are at the forefront of sustainable synthesis. bohrium.com These methods use light or electricity to drive reactions under mild conditions. For example, photoinduced nickel hydride (NiH) catalysis has been developed for the stereodivergent semi-hydrogenation of alkynes to either E- or Z-alkenes by simply tuning the reaction parameters. bohrium.com Such cutting-edge techniques represent the future of selective alkene synthesis and may one day be applied to targets like this compound.

Mechanistic Organic Chemistry of Trans 4,4 Dimethyl 2 Hexene Transformations

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes, initiated by the attack of an electrophile on the electron-rich carbon-carbon double bond. dalalinstitute.comlibretexts.org The π electrons of the alkene act as a nucleophile, forming a new sigma bond with the electrophile. libretexts.orglibretexts.org

The addition of hydrogen halides, such as hydrogen bromide (HBr), to an unsymmetrical alkene like trans-4,4-dimethyl-2-hexene proceeds through a two-step mechanism involving a carbocation intermediate. libretexts.orglibretexts.orglibretexts.org

Step 1: Protonation and Formation of the Carbocation The reaction is initiated by the electrophilic attack of the hydrogen atom from HBr on the alkene's double bond. The π electrons of the double bond abstract the proton from HBr, forming a new carbon-hydrogen bond and a bromide ion. libretexts.orgdocbrown.info This protonation can occur at either C-2 or C-3 of this compound, leading to two potential carbocation intermediates:

Pathway A: Protonation at C-3 results in a secondary carbocation at C-2.

Pathway B: Protonation at C-2 results in a tertiary carbocation at C-3.

According to Markovnikov's rule, the addition of a protic acid to an unsymmetrical alkene results in the hydrogen atom attaching to the carbon that is already bonded to more hydrogen atoms. masterorganicchemistry.com The underlying principle of this rule is the stability of the carbocation intermediate formed. The order of carbocation stability is tertiary > secondary > primary, due to the electron-donating inductive effects of alkyl groups which help to delocalize the positive charge. docbrown.info

In the case of this compound, the tertiary carbocation at C-3 (Pathway B) is significantly more stable than the secondary carbocation at C-2 (Pathway A). The large t-butyl group at C-4, however, introduces considerable steric hindrance around the C-3 position. Despite this hindrance, the electronic stabilizing effect of the three alkyl groups on the tertiary carbocation generally dictates the major reaction pathway. Consequently, the formation of the tertiary carbocation is the favored, albeit slower, rate-determining step. libretexts.orglibretexts.org

Step 2: Nucleophilic Attack by Bromide Ion The bromide ion (Br⁻), acting as a nucleophile, then rapidly attacks the electrophilic carbocation. libretexts.orglibretexts.org Since the tertiary carbocation at C-3 is the major intermediate, the bromide ion will predominantly attack this carbon, leading to the formation of 3-bromo-4,4-dimethylhexane as the major product.

Regioselectivity: The reaction is highly regioselective, favoring the formation of the Markovnikov product where the bromine atom adds to the more substituted carbon atom (C-3). libretexts.orgmasterorganicchemistry.com

The stereochemistry of the final product is determined in the second step of the mechanism. The carbocation intermediate is sp² hybridized with a planar, trigonal geometry. libretexts.orgmasterorganicchemistry.com This planarity means the incoming nucleophile (bromide ion) can attack from either face of the carbocation with equal probability. libretexts.orgmasterorganicchemistry.com

For this compound, the reaction pathway proceeds as follows:

Protonation of the double bond forms a planar tertiary carbocation at C-3.

The carbon atom at C-3 is now an asymmetric center.

The nucleophilic attack by the bromide ion can occur from the top face or the bottom face of the planar carbocation.

Since the attack can occur from either side with equal likelihood, if a new stereocenter is formed, a racemic mixture of enantiomers will be produced. libretexts.orgmasterorganicchemistry.comchemistrysteps.com In the case of the addition of HBr to this compound, the product, 3-bromo-4,4-dimethylhexane, has a chiral center at C-3. Therefore, the reaction is not stereoselective and results in the formation of a racemic mixture of (R)-3-bromo-4,4-dimethylhexane and (S)-3-bromo-4,4-dimethylhexane.

Hydroboration-Oxidation Reaction Pathways

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org This process is renowned for its specific regioselectivity and stereoselectivity, which are complementary to other hydration methods like acid-catalyzed addition. wikipedia.org

The first step, hydroboration, involves the addition of borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (THF), across the alkene's double bond. masterorganicchemistry.comchemistrysteps.com The mechanism is a concerted process where the boron and hydrogen atoms add to the double bond simultaneously from the same side. chemistrysteps.comchemistrysteps.com This is known as a syn-addition . wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The addition occurs in a single step through a four-membered ring transition state. redalyc.org For this compound, the BH₃ molecule approaches one face of the double bond. The π bond's electrons attack the electron-deficient boron atom, while a hydride ion (H⁻) from the borane is transferred to one of the carbons of the double bond. chemistrysteps.com Because both the C-B and C-H bonds form on the same side of the alkene plane, the stereochemistry of the starting alkene is transferred to the product. This process is therefore stereospecific. masterorganicchemistry.comredalyc.org

The hydroboration-oxidation reaction exhibits anti-Markovnikov regioselectivity , meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.comperiodicchemistry.com This outcome is primarily governed by steric and electronic factors. chemistrysteps.comredalyc.org

Steric Effects: The boron atom is significantly larger than the hydrogen atom. In the transition state, the bulky boron group preferentially adds to the less sterically hindered carbon atom of the double bond to minimize steric repulsion. chemistrysteps.comredalyc.org In this compound, the C-3 position is adjacent to the very bulky t-butyl group at C-4. This creates significant steric hindrance at C-3 compared to C-2. Therefore, the boron atom will selectively add to the C-2 position, and the hydrogen atom will add to the C-3 position.

Electronic Effects: Although steric effects are dominant, electronic factors also favor this orientation. Boron is slightly less electronegative than hydrogen. In the transition state, there is a partial positive charge on the more substituted carbon (C-3), which is better able to stabilize it, and a partial negative charge on the boron atom. chemistrysteps.com

The combination of these directive effects leads to a high degree of regioselectivity. For highly hindered alkenes, this selectivity can be further enhanced by using sterically bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), instead of BH₃. chemistrysteps.commasterorganicchemistry.comperiodicchemistry.com

Following the oxidation step, the final product is 4,4-dimethyl-2-hexanol.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org It is a [4+2] cycloaddition, meaning it involves a 4π-electron system (the diene) and a 2π-electron system (the dienophile). wikipedia.org

In a potential Diels-Alder reaction, this compound would serve as the dienophile. The reactivity of a dienophile is significantly influenced by the electronic nature of its substituents.

Normal-Electron-Demand Diels-Alder: This is the most common type, where the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. youtube.com

Inverse-Electron-Demand Diels-Alder: This reaction involves an electron-rich dienophile and an electron-poor diene.

This compound possesses alkyl groups (methyl, ethyl, and a t-butyl group) attached to or near the double bond. Alkyl groups are weakly electron-donating. This electronic property makes it an electron-rich alkene, suggesting it would be an unreactive dienophile in a normal-electron-demand Diels-Alder reaction. It might have some potential in an inverse-electron-demand reaction if paired with a sufficiently electron-deficient diene.

Furthermore, the significant steric hindrance presented by the t-butyl group at the C-4 position would likely impede the approach of the diene to the double bond. This steric bulk can dramatically decrease the reaction rate or prevent the reaction from occurring altogether under standard conditions. While the Diels-Alder reaction is a powerful tool for forming cyclic systems, the electronic and steric properties of this compound make it a poor candidate for a typical dienophile. nih.gov There is limited evidence in the literature of this specific compound undergoing Diels-Alder reactions, likely due to this inherent low reactivity.

Role as a Dienophile in [4+2] Cycloadditions

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. For this compound, the double bond serves as the 2π-electron component that reacts with a 4π-electron diene. The rate and efficiency of this reaction are influenced by the electronic nature of the substituents on both the diene and the dienophile. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.

Concerted Mechanism and Stereospecificity Preservation

The Diels-Alder reaction is a concerted process, meaning that all bond-forming and bond-breaking events occur in a single, simultaneous step through a cyclic transition state. A key characteristic of this concerted mechanism is its stereospecificity. The stereochemistry of the dienophile is retained in the product. libretexts.org Therefore, the trans configuration of the substituents (a methyl group and a tert-butyl group relative to the double bond) in this compound is preserved in the resulting cyclohexene ring, leading to a product with a specific stereochemical arrangement.

Electronic and Steric Factors Influencing Regioselectivity

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. This selectivity is governed by both electronic and steric effects. youtube.comresearchgate.net

Electronically, the regioselectivity can often be predicted by considering the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. youtube.com However, in the case of this compound, steric hindrance from the bulky tert-butyl group plays a crucial role. youtube.comyoutube.com This large group can direct the approach of the diene to the less hindered face of the double bond and can influence the orientation of the diene in the transition state, thereby favoring the formation of the sterically less crowded regioisomer.

Table 1: Factors Influencing Regioselectivity in Diels-Alder Reactions

FactorDescriptionInfluence on this compound
Electronic Effects Governed by the alignment of frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Electron-donating groups on the diene and electron-withdrawing groups on the dienophile enhance reactivity and direct regiochemistry.The alkyl groups are weakly electron-donating, making the double bond relatively electron-rich.
Steric Effects The spatial arrangement of atoms and groups near the reaction center can hinder the approach of reactants, favoring pathways that minimize steric repulsion.The prominent tert-butyl group exerts significant steric hindrance, favoring the approach of the diene from the side opposite to this group and influencing the orientation to form the less sterically congested product.

Oxidation Reactions

The double bond in this compound is susceptible to various oxidation reactions, including epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation Mechanisms with Peroxycarboxylic Acids

This compound can be converted to its corresponding epoxide, a three-membered ring containing an oxygen atom, through reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single step. nih.govnih.gov This mechanism is stereospecific, meaning the trans geometry of the alkene is retained in the epoxide product. The bulky tert-butyl group will direct the approach of the peroxyacid to the less sterically hindered face of the double bond.

The mechanism involves the nucleophilic attack of the alkene's π-bond on the electrophilic oxygen of the peroxyacid, with a simultaneous proton transfer and breaking of the O-O bond. youtube.com

Mechanistic Aspects of Dihydroxylation and Oxidative Cleavage

Dihydroxylation

The conversion of this compound to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This is typically achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). The reaction proceeds through a concerted mechanism involving the formation of a cyclic intermediate (an osmate ester or manganate ester), which is then hydrolyzed to yield a syn-diol, where both hydroxyl groups are on the same side of the original double bond. chemeo.com

Anti-dihydroxylation: This can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water. The nucleophilic attack of water occurs from the side opposite to the epoxide oxygen, resulting in an anti-diol, with the hydroxyl groups on opposite sides.

Table 2: Dihydroxylation Methods and Stereochemical Outcomes

MethodReagentsMechanismStereochemical Outcome
Syn-dihydroxylation 1. OsO₄ or cold, basic KMnO₄2. NaHSO₃/H₂O or H₂SConcerted cycloadditionBoth -OH groups added to the same face of the double bond.
Anti-dihydroxylation 1. Peroxyacid (e.g., m-CPBA)2. H₃O⁺Epoxidation followed by acid-catalyzed ring-openingThe two -OH groups are added to opposite faces of the double bond.

Oxidative Cleavage

The double bond of this compound can be completely broken through oxidative cleavage, a reaction that is useful for structural determination and for synthesizing smaller carbonyl-containing molecules. Ozonolysis is the most common method for this transformation.

The mechanism of ozonolysis involves the reaction of the alkene with ozone (O₃) to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. The ozonide is then cleaved under either reductive or oxidative workup conditions to yield carbonyl compounds.

Reductive Workup: Using reagents like dimethyl sulfide (DMS) or zinc and water, the ozonide is cleaved to produce aldehydes or ketones. For this compound, this would yield acetaldehyde and 2,2-dimethylbutanal.

Oxidative Workup: Using hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a process that adds hydrogen across the double bond of an alkene to form a saturated alkane. In the case of this compound, this reaction yields 4,4-dimethylhexane. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The H-H bond is weakened and broken, and the hydrogen atoms are then added to the same face of the double bond in a stepwise manner. This results in a syn-addition of hydrogen. The steric hindrance caused by the tert-butyl group in this compound can affect the rate of hydrogenation, as the alkene may have difficulty accessing the active sites on the catalyst surface.

Isomerization Processes and Pathways

The isomerization of this compound involves the migration of the carbon-carbon double bond along the alkyl chain. This process is typically catalyzed by transition metal complexes and is a crucial preliminary step in reactions such as linear hydroformylation. The predominant mechanism for alkene isomerization is the metal hydride addition-elimination pathway.

In this pathway, a metal hydride species (M-H) adds across the double bond of this compound. This can result in two possible metal-alkyl intermediates, with the metal bonded to either carbon-2 or carbon-3. Due to the steric bulk of the adjacent gem-dimethyl group, the addition of the metal to carbon-2 is generally disfavored. The formation of the 3-metalated intermediate is more likely.

Once the metal-alkyl intermediate is formed, a β-hydride elimination can occur. The elimination of a hydrogen atom from an adjacent carbon atom regenerates the metal hydride catalyst and forms a new alkene. If the 3-metalated intermediate eliminates a hydride from carbon-2, it reverts to the starting material. However, if it eliminates a hydride from the methyl group at carbon-4 (which is not possible) or from carbon-5, it would lead to bond migration. The most common isomerization pathway for internal alkenes is a step-wise migration. For this compound, this would involve the formation of 4,4-dimethyl-1-hexene (B158901) or 4,4-dimethyl-3-hexene. The formation of the terminal alkene, 4,4-dimethyl-1-hexene, is often the key objective, as it is more reactive in subsequent linear functionalization reactions.

Recent developments have also explored light-driven, contra-thermodynamic methods for olefin isomerization. acs.org These processes utilize photoredox and chromium cocatalysis to convert more stable internal olefins into less stable terminal isomers through the formation of an allylchromium(III) intermediate, which is then regioselectively protonated. acs.org

Oligomerization and Polymerization Dynamics

The conversion of this compound into dimers, oligomers, or high molecular weight polymers presents unique challenges due to its nature as a sterically hindered internal alkene.

The dimerization of alkenes is a well-established process, often utilizing transition metal catalysts such as those based on zirconium or nickel. mdpi.comnih.gov For α-olefins, the mechanism typically involves the insertion of the alkene into a metal-hydride bond to form a metal-alkyl species. mdpi.com This is followed by the insertion of a second alkene molecule (carbometalation) into the metal-carbon bond, creating a larger metal-alkyl intermediate. mdpi.com Subsequent β-hydride elimination releases the dimeric product and regenerates the active metal-hydride catalyst. mdpi.com

In the case of this compound, its low reactivity and the steric hindrance around the double bond make dimerization more challenging compared to terminal alkenes. Catalytic systems effective for internal alkene dimerization are required. Zirconocene-based catalysts, when activated by aluminoxanes like methylaluminoxane (MAO), have shown efficacy in dimerizing and oligomerizing various alkenes. mdpi.commdpi.com The specific products would depend on the regioselectivity of the insertion steps and the final β-hydride elimination.

Chain-walking polymerization is a powerful technique that allows for the polymerization of internal alkenes, which are typically unreactive with conventional Ziegler-Natta or metallocene catalysts. This method utilizes late transition metal catalysts, most notably α-diimine nickel and palladium complexes. nii.ac.jpnii.ac.jp

The mechanism relies on the catalyst's ability to migrate along the hydrocarbon chain through a series of rapid, reversible β-hydride elimination and re-insertion steps. nii.ac.jp When applied to an internal alkene like this compound, the polymerization process is initiated by the insertion of the monomer into the metal-hydride or metal-alkyl bond of the active catalyst. Following insertion, the catalyst can "walk" along the newly formed polymer chain. This chain-walking process continues until another monomer molecule inserts.

This technique allows for the creation of unique polymer microstructures from internal olefins. Studies on trans-4-octene, a structural analogue of this compound, have demonstrated that α-diimine nickel catalysts can produce high molecular weight polymers with specific branching patterns. nih.gov The structure of the polymer is influenced by the catalyst design and polymerization temperature, which affect the regioselectivity of insertion and the extent of chain-walking. nih.gov For example, highly bulky ligands on the nickel catalyst can promote high regioselectivity, leading to periodically branched polymers. nih.gov

Table 1: Polymerization of trans-4-Octene with α-Diimine Nickel Catalysts This table presents data for trans-4-octene, a close structural analog of this compound, to illustrate the principles of chain-walking polymerization.

CatalystPolymerization Temperature (°C)Molecular Weight (Mw/Mn)Branching Structure
bis{[N,N'-(4-methyl-2,6-di-sec-phenethylphenyl)imino]-1,2-dimethylethane}dibromonickel-20High (Narrow Distribution)High 1,5-regioselectivity (poly(1-propylpentan-1,5-diyl))
{bis[N,N'-(2,4,6-trimethylphenyl)imino]-1,2-dimethylethane}dibromidonickel0High (Narrow Distribution)Propyl and Butyl Branches

Data derived from studies on trans-4-octene polymerization. nih.gov

Hydroformylation Reactions

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. wikipedia.org For an unsymmetrical internal alkene like this compound, this reaction can yield multiple isomeric products.

The hydroformylation of this compound can theoretically produce two primary branched aldehydes: 4,4-dimethyl-2-formylhexane (4,4-dimethyl-heptanal) and 4,4-dimethyl-3-formylhexane. The formation of these products is governed by the regioselectivity of the addition of the metal-hydride and carbonyl moieties across the double bond. The significant steric hindrance imposed by the gem-dimethyl group at the C4 position would strongly disfavor the formation of the 3-formyl product, making 2-formylation the more probable pathway for direct hydroformylation.

Achieving high regioselectivity for linear aldehydes from internal olefins requires sophisticated catalyst design. Rhodium-based catalysts are widely employed due to their high activity under milder conditions compared to cobalt catalysts. wikipedia.orgmt.com The key to controlling regioselectivity lies in the choice of ligands, particularly phosphines and phosphites. uni-rostock.de

Ligands with large "bite angles," such as certain rigid diphosphines, have been shown to be exceptionally effective in promoting the formation of linear aldehydes from internal octenes. nih.gov These ligands create a specific coordination geometry around the rhodium center that favors the isomerization sequence and subsequent hydroformylation at the terminal carbon. For this compound, a catalyst system comprising a rhodium precursor and a ligand like a bulky diphosphite or a dibenzophosphole derivative would be a logical choice to maximize the yield of the linear aldehyde. nih.gov

Reaction conditions also play a crucial role. Hydroformylation is typically carried out under pressures of carbon monoxide and hydrogen (syngas) at elevated temperatures. wikipedia.org The optimization of temperature, pressure, and catalyst concentration is necessary to maximize the rate of the desired isomerization-hydroformylation pathway while minimizing side reactions such as hydrogenation of the alkene to 4,4-dimethylhexane. cell.com

Table 2: Catalyst Systems for Hydroformylation of Internal Olefins

MetalLigand TypeSubstrate ExampleKey Finding
RhodiumRigid Diphosphanes (e.g., with dibenzophosphole moieties)Internal OctenesUnprecedented high activity and selectivity for linear aldehydes. nih.gov
RhodiumSpirocyclic Diphosphites (e.g., O-SDPhite)C4 Raffinates (internal butenes)Excellent catalytic activity and high linear/branched ratio. nih.gov
CobaltPhosphine-modified complexesC7-C14 OlefinsGood selectivity to linear products, often coupled with hydrogenation to alcohols. wikipedia.org
RhodiumTetraphosphine Ligands2-AlkenesHighly effective for isomerization and hydroformylation to form linear aldehydes. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For trans-4,4-Dimethyl-2-hexene, ¹H and ¹³C NMR spectra provide a wealth of information regarding its specific structure and the spatial arrangement of its atoms.

In ¹H NMR, the chemical shifts of the protons are indicative of their electronic environment. The vinyl protons on the double bond (at C2 and C3) are particularly diagnostic. Due to the trans configuration, these protons are expected to exhibit a large coupling constant (J-coupling), typically in the range of 12-18 Hz. The protons of the methyl group at C1 and the ethyl group at C5 will also show distinct signals, with their multiplicity revealing the number of adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a separate signal, and the chemical shifts can confirm the presence of the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl groups.

Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can also be investigated using NMR. unicamp.br For this compound, rotation around the C3-C4 and C4-C5 single bonds leads to various conformers. While the staggered conformation is generally more stable than the eclipsed conformation, the bulky tert-butyl-like group at C4 influences the preferred rotational state to minimize steric hindrance. unicamp.br Temperature-dependent NMR studies can provide insights into the energy barriers between these conformers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C1 (CH₃) ~1.7 ~18
C2 (CH) ~5.4 ~125
C3 (CH) ~5.4 ~135
C4 (C) - ~35
C5 (CH₂) ~1.3 ~30
C6 (CH₃) ~0.9 ~14

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, MS is crucial for confirming its molecular weight and for studying its fragmentation patterns, which can aid in structural identification. nist.govnih.govnist.gov The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 112.21 g/mol . nist.govnih.gov

Beyond simple identification, MS is instrumental in mechanistic studies. For instance, in reactions involving this compound, such as catalytic hydroamination or oxidation, MS can be used to identify reaction intermediates and final products. acs.orgresearchgate.net By analyzing the masses of the species present in the reaction mixture over time, researchers can piece together the steps of the reaction mechanism. For example, electrospray ionization (ESI) mass spectrometry can detect charged intermediates in catalytic cycles. acs.org

In studies of oxidation reactions, MS can identify various oxygenated products, providing insight into the reaction pathways. researchgate.netosti.gov The formation of specific products can reveal information about the regioselectivity and stereoselectivity of the reaction.

Table 2: Characteristic Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Ion Significance
112 [C₈H₁₆]⁺ Molecular Ion
97 [C₇H₁₃]⁺ Loss of a methyl group (•CH₃)
57 [C₄H₉]⁺ Cleavage yielding a tert-butyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. sci-hub.stamericanpharmaceuticalreview.com These techniques provide a molecular "fingerprint" that is highly specific to the compound's structure. sci-hub.st

For this compound, the FT-IR spectrum will exhibit characteristic absorption bands. The C=C stretching vibration of the trans-disubstituted double bond typically appears around 1670-1665 cm⁻¹. The C-H stretching vibrations of the vinyl protons are expected above 3000 cm⁻¹, while the C-H stretching of the alkyl groups will be just below 3000 cm⁻¹. A key feature for the trans isomer is the out-of-plane C-H bending vibration, which gives a strong band in the 970-960 cm⁻¹ region. nist.gov

Raman spectroscopy provides complementary information. nih.govwisc.edu The C=C stretch in alkenes is often a strong and sharp band in the Raman spectrum, making it easy to identify. The symmetric vibrations of the molecule are generally more intense in Raman spectra compared to FT-IR. Studying both FT-IR and Raman spectra can give a more complete picture of the vibrational modes and the molecule's symmetry. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H stretch (vinyl) ~3020 ~3020
C-H stretch (alkyl) 2960-2850 2960-2850
C=C stretch ~1670 ~1670 (strong)

High-Resolution Chromatographic Techniques (e.g., GC) in Mixture Analysis

High-resolution chromatographic techniques are essential for separating components of a mixture. Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. nist.govnih.govnist.gov In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. nih.gov

GC is invaluable when this compound is part of a complex mixture, such as the product of a chemical reaction that may yield isomers or byproducts. For example, the synthesis of this compound might also produce its cis-isomer, (Z)-4,4-Dimethylhex-2-ene. nist.gov Due to differences in their physical properties, these stereoisomers can be separated and quantified using GC. nist.gov

The coupling of GC with a mass spectrometer (GC-MS) is a particularly powerful combination. nih.govnih.gov As each component elutes from the GC column, it is immediately introduced into the mass spectrometer, providing a mass spectrum for each separated peak. This allows for the positive identification of this compound even in a complex matrix, by matching both its retention time and its mass spectrum to a known standard. nih.gov The Kovats retention index is a standardized measure used in GC to normalize retention times, aiding in inter-laboratory comparisons of data. nih.govnih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
(Z)-4,4-Dimethylhex-2-ene
Ethane
Butane
Cyclohexane
Hydrogen peroxide
tert-butyl cation

Computational Chemistry and Theoretical Modeling of Trans 4,4 Dimethyl 2 Hexene

Molecular Dynamics Simulations for Reactive Pathways

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. When combined with reactive force fields (e.g., ReaxFF), this technique becomes reactive molecular dynamics (RMD), capable of modeling the formation and breaking of chemical bonds. mdpi.com RMD is a powerful tool for exploring complex reaction pathways, identifying transient intermediates, and understanding reaction mechanisms under conditions that are difficult to access experimentally. mdpi.com

For trans-4,4-Dimethyl-2-hexene, RMD simulations could be used to study its behavior under various conditions, such as pyrolysis or combustion. These simulations can reveal the initial decomposition steps, subsequent radical chain reactions, and the formation of various products. RMD provides a dynamic picture of chemical reactivity, capturing the influence of temperature, pressure, and the local molecular environment on reaction outcomes. researchgate.net While RMD simulations are computationally intensive, they offer unparalleled insight into the time-evolution of a chemical system at the atomic scale. mdpi.com

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful qualitative model for predicting chemical reactivity. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). imperial.ac.uk The energy and symmetry of these frontier orbitals are key to understanding why and how reactions occur.

Table 2: Representative Frontier Molecular Orbital Energies
MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethene -10.51.812.3
Propene -9.71.611.3
trans-2-Butene -9.11.510.6
This compound (Estimated) ~ -8.8(Estimated) ~ 1.4(Estimated) ~ 10.2

Note: Values for ethene, propene, and trans-2-butene are typical literature values. Values for this compound are estimated based on trends of alkyl substitution and are for illustrative purposes.

Modeling of Transition States and Reaction Intermediates

Understanding a chemical reaction mechanism requires the characterization of its transition states (TS) and any intermediates. A transition state is a high-energy, transient configuration of atoms that represents the energy maximum along a reaction coordinate. Computational chemistry allows for the precise location and characterization of these fleeting structures.

For reactions involving this compound, such as hydroboration or electrophilic addition, modeling the transition state is crucial for understanding the reaction rate and selectivity. scielo.org.bo For example, in the hydroboration of alkenes, the reaction proceeds through a four-center transition state. scielo.org.bo For this compound, two possible transition states could lead to the addition of boron to either C2 or C3 of the hexene backbone. Computational modeling would reveal that the transition state leading to boron addition at the C3 position is significantly lower in energy due to the severe steric clash with the tert-butyl group at the C4 position. This computational insight explains the high regioselectivity observed in such reactions. Similarly, studies on radical-molecule reactions often employ a two-transition-state model to accurately describe the kinetics. researchgate.net

Computational Insights into Stereoselectivity and Regioselectivity

Computational modeling is an indispensable tool for predicting and rationalizing the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) of chemical reactions. researchgate.net These selectivities are often determined by subtle differences in the energies of competing transition states, which can be accurately calculated using methods like DFT.

In the case of this compound, its asymmetric structure and significant steric bulk provide a clear case where selectivity is critical.

Regioselectivity : As discussed in the context of hydroboration, the bulky tert-butyl group directs incoming reagents to the less sterically hindered C3 position of the double bond. scielo.org.bo Computational models can quantify this directing effect by comparing the activation energies of the two possible addition pathways.

Stereoselectivity : For reactions that create new chiral centers, computational methods can predict which diastereomer or enantiomer will be the major product. For example, in an epoxidation reaction, the oxidizing agent can approach the planar double bond from either the top or bottom face. While the substrate itself is achiral, in an asymmetric synthesis using a chiral catalyst, computations can model the catalyst-substrate complex to explain the origin of enantioselectivity. Studies on alkene selenenylation have shown that alkyl branching α to the double bond has a profound effect on the stereochemical outcome. beilstein-journals.org FMO theory is also used to rationalize the diastereoselectivity and regioselectivity in many reactions. acs.org

Applications and Industrial Relevance in Advanced Chemical Synthesis

Precursor and Intermediate in Specialty Chemical Production

trans-4,4-Dimethyl-2-hexene serves as a crucial starting material in the synthesis of a range of specialty chemicals. Its carbon-carbon double bond is a site of high reactivity, allowing for a variety of addition reactions. This reactivity makes it an important intermediate in multi-step synthetic processes. While specific industrial applications are often proprietary, the general reactivity of alkenes suggests its use in the production of alcohols, aldehydes, and ketones through processes like hydration and oxidation. These resulting compounds are, in turn, used in the manufacturing of detergents, solvents, and other industrial chemicals. tutorchase.com

The structural isomer (cis + trans)-3,4-Dimethyl-3-hexene is noted for its use as a precursor in the production of various polymers and specialty chemicals, highlighting the general utility of dimethylhexene isomers in this field.

Building Block for Complex Organic Molecules

The molecular structure of this compound makes it a valuable building block for the construction of more complex organic molecules. The presence of the double bond allows for the introduction of various functional groups, which can then be further manipulated to build intricate molecular architectures. The steric hindrance around the double bond can also be exploited to achieve specific stereochemical outcomes in certain reactions.

Alkenes, in general, are fundamental to the synthesis of a wide array of organic compounds, including those with applications in materials science and fine chemicals. researchgate.net The specific substitution pattern of this compound can influence the regioselectivity and stereoselectivity of reactions, making it a useful tool for synthetic chemists aiming to create complex target molecules with a high degree of precision.

Role in Polymer and Pharmaceutical Feedstock Development

Alkenes are foundational to the polymer industry, serving as monomers in addition polymerization reactions. docbrown.info While direct polymerization of this compound is not widely documented, its structural motifs can be incorporated into larger polymer chains through various synthetic strategies. For instance, related hexene isomers are used in the production of polyhexene. The study of polyhexene and poly(4-methylpentene) prepared with metallocene catalysts provides insight into the polymerization behavior of substituted alkenes.

Catalytic Processes and Industrial Applications

Catalytic processes are central to the industrial utilization of alkenes. One of the most significant reactions is catalytic hydrogenation, where hydrogen is added across the double bond in the presence of a metal catalyst to form the corresponding alkane. This reaction is thermodynamically favorable and is used to produce saturated hydrocarbons.

Catalytic isomerization is another important industrial process. In the presence of certain catalysts, the position of the double bond within the carbon chain of an alkene can be shifted. This process is crucial for converting less desirable isomers into more valuable ones. While specific studies on the catalytic isomerization of this compound are not prevalent, the isomerization of other hexene isomers is a well-established industrial practice. For instance, the isomerization of 1-hexene (B165129) to internal hexenes is a common step in the production of various chemicals.

The reactivity of the double bond in this compound also allows it to participate in a variety of other catalytic reactions, such as hydroformylation (the addition of hydrogen and carbon monoxide) to produce aldehydes, and various coupling reactions that form new carbon-carbon bonds. These catalytic transformations are fundamental to the modern chemical industry, enabling the efficient and selective synthesis of a vast array of chemical products.

Structure Reactivity Relationships and Stereochemical Aspects of Trans 4,4 Dimethyl 2 Hexene

Impact of trans-Configuration on Reactivity and Selectivity

The trans-configuration of 4,4-dimethyl-2-hexene positions the substituents on opposite sides of the double bond. ontosight.ai This arrangement minimizes steric strain compared to its cis-isomer, a factor that significantly affects the accessibility of the double bond to incoming reagents. This steric accessibility, or lack thereof, is a key determinant of the molecule's reactivity and the selectivity of its reactions.

In reactions such as hydroboration-oxidation, the trans geometry plays a crucial role in directing the regioselectivity. Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol. wikipedia.org The reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com In the case of trans-4,4-dimethyl-2-hexene, the bulky tert-butyl group at the C4 position sterically hinders the approach of the borane (B79455) reagent to the C3 carbon. Consequently, the boron atom preferentially adds to the less sterically hindered C2 carbon. Subsequent oxidation then leads to the formation of 4,4-dimethyl-2-hexanol as the major product.

Similarly, in oxymercuration-reduction reactions, another method for hydrating alkenes, the stereochemistry of the starting material is influential. While this reaction typically follows Markovnikov's rule, the steric bulk of the tert-butyl group in this compound can influence the approach of the mercuric acetate. masterorganicchemistry.combrainly.com The trans arrangement allows for a more defined pathway for the incoming electrophile, leading to specific stereochemical outcomes.

The following table summarizes the expected major products for the hydroboration-oxidation of this compound.

ReactionReagentsMajor Product
Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOH4,4-Dimethyl-2-hexanol

Comparative Studies with Cis-Isomers and Structural Analogs

A comparison between this compound and its cis-isomer reveals significant differences in reactivity and stability. The cis-isomer, with both the ethyl and the tert-butyl groups on the same side of the double bond, experiences greater steric hindrance. stenutz.eu This increased steric strain makes the cis-isomer less thermodynamically stable than the trans-isomer.

This difference in steric hindrance also affects reaction rates. For instance, in reactions where the transition state is sensitive to steric crowding, such as certain catalytic hydrogenations or epoxidations, the cis-isomer will generally react more slowly than the trans-isomer. The more exposed double bond of the trans-isomer allows for easier access by reagents. acs.orgresearchgate.net

When comparing this compound to other structural analogs, such as alkenes with less bulky substituents, the impact of the tert-butyl group becomes even more apparent. For example, trans-2-hexene (B1208433), which lacks the gem-dimethyl groups at the C4 position, is more reactive in many addition reactions due to the reduced steric hindrance around the double bond. redalyc.orgscielo.org.bo In a study on propylene (B89431) dimerization, trans-2-hexene was a more prevalent product than more sterically hindered isomers. rsc.org

The table below provides a comparative overview of the reactivity of this compound and its analogs in selected reactions.

AlkeneReactionRelative ReactivityRationale
This compoundHydroborationLowerSignificant steric hindrance from the tert-butyl group.
cis-4,4-Dimethyl-2-hexeneHydroborationLower than transGreater steric strain and less accessible double bond.
trans-2-HexeneHydroborationHigherLess steric hindrance compared to the dimethyl-substituted analog.
2,4-Dimethyl-3-hexanolOxidationSlower than 3-HexanolIncreased steric hindrance around the hydroxyl group.

Substituent Effects and Steric Factors on Reaction Outcomes

The reactivity of this compound is predominantly governed by the electronic and steric effects of its substituents. The alkyl groups attached to the double bond are electron-donating, which activates the double bond towards electrophilic attack. libretexts.org However, the most significant factor influencing the reaction outcomes is the steric hindrance imposed by the tert-butyl group.

This steric factor is particularly evident in addition reactions. The bulky tert-butyl group effectively shields one face of the double bond and the adjacent carbon (C3), forcing incoming reagents to approach from the less hindered side and to add to the more accessible carbon (C2). This leads to a high degree of regioselectivity in reactions like hydroboration and even influences the stereochemistry of reactions like epoxidation. redalyc.orgscielo.org.bolibretexts.org

In epoxidation reactions, where a peroxy acid transfers an oxygen atom to the double bond, the approach of the reagent is directed by the steric bulk of the substituents. For trans-alkenes, the peroxy acid can approach from either face of the double bond with relatively equal ease, leading to a racemic mixture of enantiomeric epoxides. However, the sheer size of the tert-butyl group in this compound can still introduce a degree of facial selectivity.

The following table details the influence of substituent effects on the outcomes of various reactions involving this compound.

ReactionInfluencing FactorOutcome
Electrophilic AdditionElectron-donating alkyl groupsActivation of the double bond.
HydroborationSteric hindrance from tert-butyl groupHigh regioselectivity, with boron adding to the C2 position. redalyc.orgscielo.org.bo
EpoxidationSteric hindrance from tert-butyl groupPotential for facial selectivity in the approach of the peroxy acid.

Thermodynamic Stability and Reaction Energetics

The thermodynamic stability of an alkene is related to its heat of hydrogenation; more stable alkenes release less heat upon hydrogenation. pearson.com Generally, the stability of an alkene increases with the number of alkyl substituents on the double bond carbons (Zaitsev's rule). pearson.com Furthermore, for a given set of substituents, trans-isomers are typically more stable than their cis-counterparts due to reduced steric strain. masterorganicchemistry.com

This compound, being a disubstituted alkene, is more stable than a monosubstituted alkene but less stable than a tri- or tetrasubstituted alkene. pearson.com Its trans-configuration affords it greater stability compared to cis-4,4-dimethyl-2-hexene, where the bulky substituents are on the same side of the double bond, leading to significant van der Waals repulsion. masterorganicchemistry.com The enthalpy of vaporization for this compound has been reported as 38.1 kJ/mol. nist.gov

The energetics of reactions involving this compound are influenced by both the stability of the reactant and the stability of the products and intermediates. In addition reactions, the conversion of the pi-bond and a sigma-bond into two new sigma-bonds is generally an exothermic process. The specific energy released depends on the nature of the bonds being formed and the steric interactions in the product.

The table below provides a qualitative comparison of the thermodynamic stability and heat of hydrogenation for this compound and related isomers.

CompoundSubstitutionIsomerRelative Thermodynamic StabilityExpected Relative Heat of Hydrogenation
This compoundDisubstitutedtransMore stableLower
cis-4,4-Dimethyl-2-hexeneDisubstitutedcisLess stableHigher
2,3-Dimethyl-2-hexeneTetrasubstitutedN/AMost stableLowest
1-Hexene (B165129)MonosubstitutedN/ALeast stableHighest

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Routes

The principles of green chemistry, such as maximizing atom economy and utilizing renewable resources, are increasingly guiding the synthesis of commodity and fine chemicals. openstax.orgpnas.org The development of sustainable routes to trans-4,4-dimethyl-2-hexene and related alkenes is a promising area of research, moving away from traditional, energy-intensive methods. pnas.orgscielo.org.mx

Key strategies for sustainable synthesis include:

Catalytic Dehydration of Alcohols: A primary green route to alkenes is the dehydration of alcohols, which can be derived from renewable feedstocks. rsc.orgresearchgate.net For this compound, the corresponding alcohol, 4,4-dimethyl-2-hexanol, could be a viable precursor. Research into energy-saving mild reaction conditions, for instance using Lewis acid catalysts like hafnium(IV) and titanium(IV) triflates, has shown high conversion rates for primary alcohols at temperatures between 140–180 °C. rsc.org This approach avoids the harsh conditions of traditional strong Brønsted acid catalysis. 4aircraft-project.eu

Isomerization of C8 Alkenes: The catalytic isomerization of more readily available C8 alkene isomers presents an atom-economical pathway. acs.orgorganic-chemistry.org Cobalt-based catalysts, for example, have demonstrated high efficiency and stereoselectivity in the isomerization of 1,1-disubstituted alkenes to the more stable E-trisubstituted products. acs.org

Biocatalytic Approaches: The use of enzymes offers a highly selective and environmentally benign route to chemical synthesis. nih.goveuropa.eu While direct enzymatic synthesis of this compound is not yet established, biocatalysis can be employed to produce precursor molecules. For instance, enzymes like fatty acid photodecarboxylases (FAPs) or the OleT enzyme family can convert fatty acids derived from renewable triglycerides into terminal alkenes. nih.govmdpi.com These could then be subjected to chemical catalytic isomerization. The integration of biocatalytic cascades with chemocatalysis is a powerful strategy for producing complex molecules from simple, renewable starting materials. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies
StrategyPotential PrecursorKey AdvantagesRelevant Research Finding
Catalytic Alcohol Dehydration4,4-Dimethyl-2-hexanolUtilizes renewable feedstocks; milder conditions possible with modern catalysts.Metal triflates show high activity for alcohol dehydration at lower temperatures. rsc.org
Alkene IsomerizationOther C8 Alkene Isomers100% atom economy; high stereoselectivity achievable. acs.orgCobalt-based pincer complexes are effective for E-selective isomerization of hindered alkenes. acs.orgorganic-chemistry.org
Chemoenzymatic SynthesisFatty Acids/TriglyceridesHigh selectivity of enzymes; use of renewable biomass. nih.govnih.govCombining lipase (B570770) hydrolysis with photocatalytic decarboxylation converts plant oils to alkenes. nih.gov

Innovation in Catalytic Systems for Enhanced Performance

The steric hindrance around the double bond in this compound presents both a challenge and an opportunity for catalysis. organic-chemistry.org Innovations in catalyst design are crucial for controlling its reactivity in various transformations.

Isomerization Catalysis: The selective synthesis of this compound from its isomers requires catalysts that can handle sterically demanding substrates. Cobalt and iron complexes with pincer-type ligands have emerged as powerful tools for the isomerization of hindered alkenes. mdpi.comresearchgate.net For instance, a cobalt-hydride catalyst with a phosphine-amido-oxazoline ligand has been shown to isomerize 1,1-disubstituted alkenes to their (E)-trisubstituted counterparts with high stereoselectivity, a transformation directly applicable to precursors of this compound. acs.org

Selective Hydrogenation: While complete reduction of the double bond is a standard transformation, selective partial hydrogenation or isomerization/hydrogenation sequences are more advanced goals. rsc.org Thiolate-capped palladium nanoparticles have demonstrated substrate-selective hydrogenation and isomerization capabilities, where steric and electronic effects imparted by the ligands control reactivity. nih.gov For sterically hindered alkenes, nickel-based nanocatalysts have also been developed for selective semi-hydrogenation of alkynes to (Z)-alkenes, suggesting that tuning nanoparticle catalysts could allow for controlled hydrogenation of compounds like this compound. rsc.org

Olefin Metathesis: This powerful C-C bond-forming reaction has been challenging for sterically crowded substrates. chemrxiv.org However, recent developments in ruthenium-based catalysts, particularly those with sterically reduced N-heterocyclic carbene (NHC) ligands, are enabling metathesis with tri- and even tetra-substituted olefins. chemrxiv.orgmdpi.com These advanced catalysts could potentially be used in cross-metathesis reactions involving this compound to build more complex molecular architectures. mdpi.com

Table 2: Emerging Catalytic Systems for Transformations of Hindered Alkenes
Catalytic TransformationCatalyst TypePotential Application for this compoundReference Finding
IsomerizationCobalt-Pincer ComplexesSelective synthesis from other C8 isomers.Highly E-selective isomerization of 1,1-disubstituted alkenes. acs.org
Selective HydrogenationLigand-Modified Nanoparticles (e.g., Pd, Ni)Controlled reduction or isomerization.Thiolate-capped Pd NPs show substrate-selectivity based on sterics. nih.gov
Olefin MetathesisRu-NHC Catalysts (sterically reduced ligands)Cross-metathesis to form complex, sterically crowded molecules.New NHC ligands enable metathesis of sterically crowded olefins. chemrxiv.org

Advanced Spectroscopic and Computational Methodologies

A deep understanding of the structure, properties, and reactivity of this compound requires the synergy of advanced analytical and theoretical methods.

Advanced Spectroscopic Characterization: While standard 1D NMR and IR spectroscopy provide basic structural confirmation, more sophisticated techniques are needed for a complete picture. scielo.org.mxmsu.edu

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals, especially in complex reaction mixtures or for structurally similar isomers.

Vibrational Spectroscopy: The C=C stretching vibration for a trans-disubstituted alkene like this is expected near 1670-1675 cm⁻¹, though it may be weak due to low polarity. msu.eduspcmc.ac.in The out-of-plane C-H bending vibration is a strong band typically found around 960-970 cm⁻¹, which is highly characteristic of the trans configuration. msu.eduquimicaorganica.org

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for probing molecules that may be challenging to study experimentally. researchgate.netnih.gov

Structural and Spectroscopic Prediction: DFT calculations can predict the optimized geometry, bond lengths, and angles of this compound. Furthermore, these calculations can simulate vibrational (IR and Raman) and NMR spectra, aiding in the interpretation of experimental data. nih.gov

Mechanistic Insights: Computational modeling is crucial for understanding reaction mechanisms. nih.govacs.org For potential reactions involving this compound, DFT can be used to map out reaction energy profiles, identify transition states, and explain observed selectivities by analyzing steric and electronic effects. rsc.orgnih.gov For example, modeling studies can rationalize why a particular catalyst favors a specific reaction pathway or why one isomer is formed over another. rsc.org

Table 3: Spectroscopic and Computational Data for Hindered Alkenes
MethodologyInformation GainedApplication to this compound
IR SpectroscopyFunctional group identification, stereochemistry.Characteristic C=C stretch (~1675 cm⁻¹) and strong trans C-H bend (~965 cm⁻¹). msu.edu
2D NMR (COSY, HMBC)Unambiguous atom connectivity and structural verification.Confirming the carbon skeleton and substitution pattern.
DFT CalculationsGeometry, energy, spectral prediction, reaction mechanisms.Predicting reactivity and rationalizing catalyst selectivity. rsc.orgnih.gov

Exploration of Novel Chemical Transformations

The unique steric environment of this compound makes it an interesting substrate for exploring the boundaries of known chemical reactions and discovering new transformations.

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation for its efficiency. rsc.org The allylic C-H bonds in this compound are potential targets. Palladium-catalyzed oxidation of hindered alkenes to form linear allylic esters has been developed, demonstrating that even sterically encumbered substrates can undergo selective C-H activation. nih.gov Similarly, rhodium(III) complexes have been used for the allylic C(sp³)–H amination of internal alkenes. snnu.edu.cn Applying these methods to this compound could provide direct access to a range of functionalized derivatives.

Polymerization: The polymerization of sterically hindered α-olefins is challenging but can lead to materials with unique properties. ippi.ac.ir While this compound is an internal alkene, its reactivity in copolymerization reactions could be explored. Single-site group 4 metal catalysts, such as certain metallocene complexes, have been investigated for the polymerization of bulky monomers like vinylcyclohexane. ippi.ac.ir Lewis pair polymerization is another emerging strategy for the controlled polymerization of polar alkenes that can accommodate sterically encumbered monomers. mdpi.comresearchgate.net

Cycloaddition Reactions: The electron-rich double bond of this compound could participate in various cycloaddition reactions. While Diels-Alder reactions might be sterically disfavored, other metal-catalyzed cycloadditions could be feasible. For instance, iridium-catalyzed formal [4+1] cycloadditions of biphenylene (B1199973) with alkenes have been studied computationally, showing that steric repulsion plays a key role in directing the reaction pathway. spcmc.ac.in

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